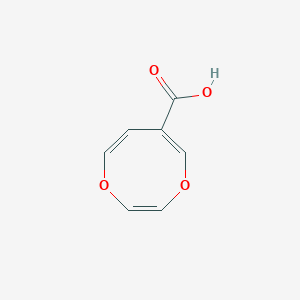
1,4-Dioxocine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dioxocine-6-carboxylic acid is an organic compound characterized by the presence of a carboxyl group attached to a dioxocine ring
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Dioxocine-6-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of suitable precursors using strong oxidizing agents. Another method includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes or catalytic cyclization reactions. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput.
化学反応の分析
Types of Reactions: 1,4-Dioxocine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxyl group to other functional groups such as alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as esters, amides, and alcohols, depending on the specific reaction and conditions used.
科学的研究の応用
1,4-Dioxocine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism by which 1,4-Dioxocine-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxyl group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The dioxocine ring may also participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall activity.
類似化合物との比較
- 1,4-Dioxane-6-carboxylic acid
- 1,4-Dioxocine-5-carboxylic acid
- 1,4-Dioxocine-7-carboxylic acid
Uniqueness: 1,4-Dioxocine-6-carboxylic acid is unique due to its specific ring structure and the position of the carboxyl group. This configuration imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to achieve.
特性
CAS番号 |
85553-90-8 |
|---|---|
分子式 |
C7H6O4 |
分子量 |
154.12 g/mol |
IUPAC名 |
1,4-dioxocine-6-carboxylic acid |
InChI |
InChI=1S/C7H6O4/c8-7(9)6-1-2-10-3-4-11-5-6/h1-5H,(H,8,9) |
InChIキー |
NGRPYUPGLFWXTL-UHFFFAOYSA-N |
正規SMILES |
C1=COC=COC=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


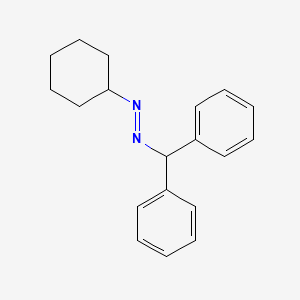


![5-Chloro-2-[(4-methylphenoxy)methoxy]pyrimidine](/img/structure/B14409253.png)
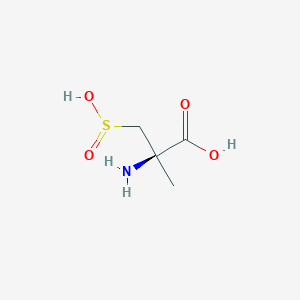
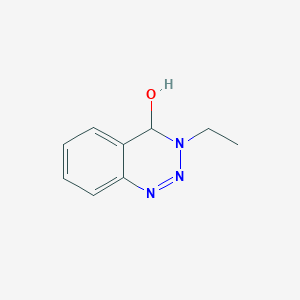
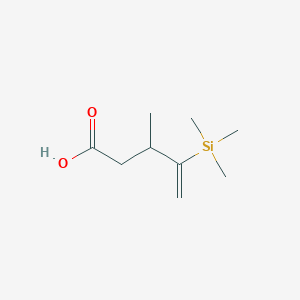
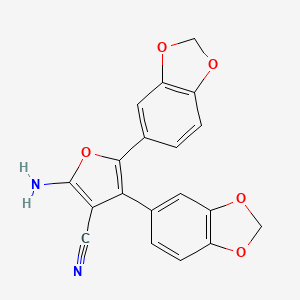
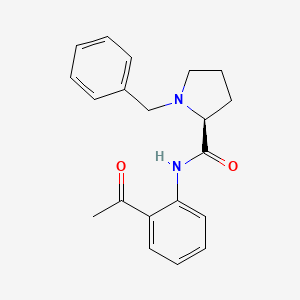
![6-Methylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14409292.png)
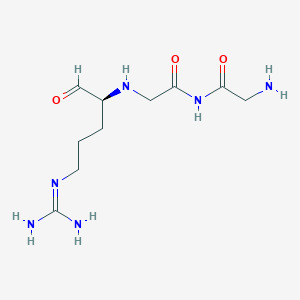
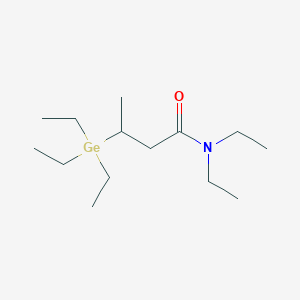
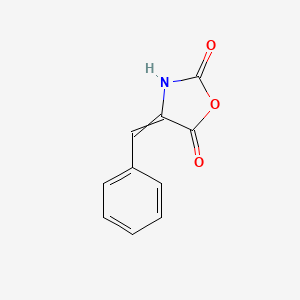
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]urea](/img/structure/B14409323.png)
